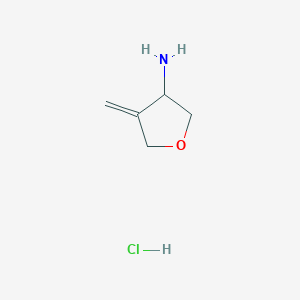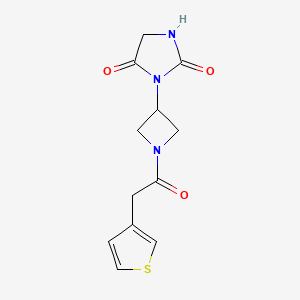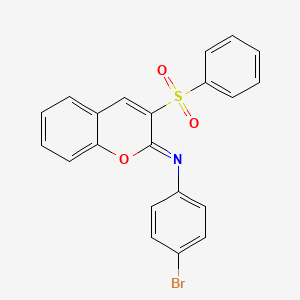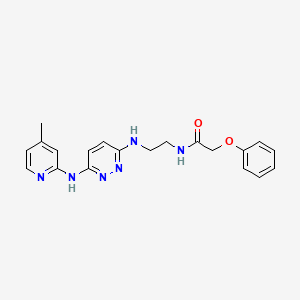![molecular formula C21H22N6 B2808951 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897619-20-4](/img/structure/B2808951.png)
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound isn’t detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This structure is a key feature of the new set of small molecules that have been synthesized as novel CDK2 targeting compounds .Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials
The incorporation of pyrazolo[3,4-d]pyrimidine derivatives into π-extended conjugated systems is highly valued for the creation of novel optoelectronic materials. These compounds, due to their unique structure, can be used in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines and pyrimidine derivatives have shown potential as nonlinear optical materials and for colorimetric pH sensors. The integration of benzimidazole, carbazole, triphenylene, or triphenylamine fragments into the pyrazolo[3,4-d]pyrimidine scaffold enhances the electroluminescent properties of these compounds, making them suitable for various applications in optoelectronics, such as in the development of phosphorescent materials for OLEDs and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines are recognized for their broad range of medicinal properties, exhibiting activity as anticancer, CNS agents, anti-infectious, anti-inflammatory agents, and more. The structure-activity relationship (SAR) studies of these compounds are a focus area in medicinal chemistry, aiming to develop potential drug candidates. This class of compounds serves as a versatile building block in drug discovery, with significant room for medicinal chemists to further exploit its potential in developing novel therapeutic agents (Cherukupalli et al., 2017).
Antimicrobial Drug Discovery
Research into pyrazolo[3,4-d]pyrimidine analogues emphasizes their importance as privileged scaffolds in antimicrobial drug discovery. The structural diversity and versatility of these compounds, combined with their pharmacological activities, highlight their potential in creating new antimicrobial agents. By exploring different synthetic approaches and structural modifications, including ring variation and substitution, researchers aim to improve the pharmacokinetic properties and antimicrobial potency of these compounds, suggesting a promising direction for the development of next-generation antimicrobials (Trivedi et al., 2022).
Synthesis of Heterocycles
The pyrazolo[3,4-d]pyrimidine scaffold is also pivotal in the synthesis of a wide array of heterocyclic compounds. Its reactivity makes it an excellent building block for constructing complex molecular structures, including those with potential biological activities. The synthetic versatility of this scaffold enables the creation of diverse chemical entities, which can be explored for various applications in medicinal chemistry and drug development (Gomaa et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound involve further investigations . The compound displayed potent dual activity against examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Eigenschaften
IUPAC Name |
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-15-8-10-17(11-9-15)13-23-21-25-19(18-14-24-27(2)20(18)26-21)22-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOLTWKUJHRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2808868.png)


![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)


![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)
![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)


